molecular formula C6H14O3Si B1265876 Allyltrimethoxysilane CAS No. 2551-83-9

Allyltrimethoxysilane

Cat. No. B1265876
CAS RN: 2551-83-9
M. Wt: 162.26 g/mol
InChI Key: LFRDHGNFBLIJIY-UHFFFAOYSA-N
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Description

Synthesis Analysis

ATMS is synthesized through various catalytic processes, involving different metal catalysts such as silver, copper, and palladium, which facilitate the addition of allyl groups to carbonyl compounds, imines, and other substrates. Notably, the synthesis often involves enantioselective allylation, making ATMS particularly valuable for creating asymmetric molecules with high enantiomeric excess (ee) (Yamamoto & Wadamoto, 2007).

Molecular Structure Analysis

The molecular structure of ATMS, characterized by the presence of an allyl group attached to a silicon atom through a methoxy group, allows for diverse reactivity patterns. This structure is critical for its ability to participate in a variety of chemical reactions, contributing to its wide application in organic synthesis.

Chemical Reactions and Properties

ATMS is known for its role in catalytic allylation reactions. It has been used extensively for the allylation of carbonyl compounds, ketones, aldehydes, and imines, often employing catalytic systems that include metals such as copper, palladium, and silver in combination with various ligands to achieve high yields and enantioselectivity (Yamasaki et al., 2002). These reactions are fundamental in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

Scientific Research Applications

1. Asymmetric Allylation Catalysis

Allyltrimethoxysilane has been reported as a remarkable reagent in asymmetric allylation, catalyzed by chiral silver complexes. This process has been applied to a range of carbonyl compounds, including aldehydes, ketones, and imines, demonstrating its versatility and importance in organic synthesis (Yamamoto & Wadamoto, 2007).

2. Allylation in Aqueous Media

The utilization of allyltrimethoxysilane for allylation reactions of carbonyl compounds in aqueous media has been documented. These reactions proceed smoothly with a CdF2-terpyridine complex, emphasizing the role of the ligand in catalytic activity. Such methodologies enable the efficient recovery and reuse of the catalyst without losing its activity (Aoyama et al., 2003).

3. General Catalytic Allylation

Allyltrimethoxysilane has been developed as a general and mild catalytic allylation agent for carbonyl compounds. It's effective for a broad range of substrates and proceeds with copper chloride and TBAT in THF at ambient temperature. This showcases its broad applicability in the synthesis of complex organic molecules (Yamasaki et al., 2002).

4. Synthesis of Chiral Intermediates

Allyltrimethoxysilane has been used in the catalytic asymmetric allylation of cyclic imines, leading to the production of chiral synthetic intermediates. This method was specifically applied in the synthesis of (-)-emetine, an important compound in medicinal chemistry (Itoh et al., 2006).

5. Palladium-Catalyzed Reactions

It has been used in palladium-catalyzed remote sp2-sp3 coupling reactions with chloromethylarenes. This process leads to the formation of new C(sp2)-C(sp3) bonds, producing allyl arenes under mild conditions (Zhang et al., 2017).

6. Mechanistic Studies

Studies on the catalytic cycles of metal fluoride-catalyzed allylation using allyltrimethoxysilane have provided insights into the reaction mechanisms. These studies emphasize the role of metal fluorides in the reaction and distinguish these processes from other similar reactions (Aoyama et al., 2003).

7. Composite Material Fabrication

Allyltrimethoxysilane has been used in the fabrication of polydimethylsiloxane composites with nickel nanoparticle and nanowire fillers. Its application enhances filler dispersion and polymer-filler interface bonding, significantly impacting the mechanical and magnetic properties of the composites (Denver et al., 2009).

Safety And Hazards

Allyltrimethoxysilane is considered hazardous. It is flammable and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective gear, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

trimethoxy(prop-2-enyl)silane
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InChI

InChI=1S/C6H14O3Si/c1-5-6-10(7-2,8-3)9-4/h5H,1,6H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFRDHGNFBLIJIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](CC=C)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4062517
Record name Allyltrimethoxysilane
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Molecular Weight

162.26 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Light yellow liquid; [Sigma-Aldrich MSDS]
Record name Allyltrimethoxysilane
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Product Name

Allyltrimethoxysilane

CAS RN

2551-83-9
Record name Allyltrimethoxysilane
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Record name Silane, trimethoxy-2-propen-1-yl-
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Record name Silane, trimethoxy-2-propen-1-yl-
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Record name Allyltrimethoxysilane
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Record name Allyltrimethoxysilane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
677
Citations
S Yamasaki, K Fujii, R Wada, M Kanai… - Journal of the …, 2002 - ACS Publications
A general and mild catalytic allylation of carbonyl compounds, applicable to aldehydes, ketones, and imines is developed using allyltrimethoxysilane as the allylating reagent. The …
Number of citations: 221 pubs.acs.org
WJ Cheong, YJ Seo, ST Park… - Bulletin of the Korean …, 2006 - koreascience.kr
Chiral separation has been extensively used not only to produce pure enantiomers but also to analyze mixtures of enantiomers. Many different types of chiral 아 ationary phases have …
Number of citations: 9 koreascience.kr
PK VALLITTU - Silanes and other coupling agents, 2004 - books.google.com
… The aim of this study was to determine whether an allyltrimethoxysilane (ALS) and MP5 mixture could form a stable. adhesion-promoting metallo-siloxane layer on a titanium substrate. …
Number of citations: 8 books.google.com
YS Li, NE Vecchio, Y Wang, C McNutt - Spectrochimica Acta Part A …, 2007 - Elsevier
A sol–gel has been prepared by using allyltrimethoxysilane (ATMS) as precursor, ethanol as homogenizer as well as solvent, and hydrochloric acid as catalyst. The sol–gel was …
Number of citations: 17 www.sciencedirect.com
H Yamamoto, M Wadamoto - Chemistry–An Asian Journal, 2007 - Wiley Online Library
… Silicon implants: Allyltrimethoxysilane can be used in … allylation with allyltrimethoxysilane and chiral Ag complexes. … allyltrimethoxysilane catalyzed by chiral silver complexes. …
Number of citations: 69 onlinelibrary.wiley.com
H Ding, GK Friestad - Synthesis, 2004 - thieme-connect.com
… that CuCl-TBAT-mediated allyltrimethoxysilane addition might offer a new opportunity for … Here we report two useful conditions for promoting allyltrimethoxysilane addition to N-…
Number of citations: 18 www.thieme-connect.com
S Zhang, J Cai, Y Yamamoto, M Bao - The Journal of Organic …, 2017 - ACS Publications
Palladium-catalyzed remote sp 2 –sp 3 coupling reaction of chloromethylarenes with allyltrimethoxysilane is described in this work. The allylation reaction regioselectively occurred on …
Number of citations: 22 pubs.acs.org
N Aoyama, T Hamada, K Manabe… - The Journal of Organic …, 2003 - ACS Publications
The catalytic cycles of CdF 2 ·1-catalyzed and AgF·BINAP-catalyzed allylation using allyltrimethoxysilane in protic solvents were investigated. The experimental and 19 F NMR studies …
Number of citations: 31 pubs.acs.org
M Tanaka, T Hayashi, ZY Mi - Journal of molecular catalysis, 1993 - Elsevier
The hydrosilylation of allyl chloride with trimethoxysilane has been examined in the presence of several homogeneous complex catalysts. Iridium and ruthenium complexes exhibit …
Number of citations: 27 www.sciencedirect.com
J Song, X Feng, Y Yamamoto… - Asian Journal of …, 2017 - Wiley Online Library
The palladium‐catalyzed three‐component coupling of either (chloromethyl)arenes or (chloromethyl)heteroarenes with allyltrimethoxysilane and carbon dioxide (ie, a carboxylative …
Number of citations: 9 onlinelibrary.wiley.com

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